molecular formula C7H13NO B13174687 1-Amino-1-cyclobutylacetone

1-Amino-1-cyclobutylacetone

Cat. No.: B13174687
M. Wt: 127.18 g/mol
InChI Key: MXCJVVFAZMKMRT-UHFFFAOYSA-N
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Description

1-Amino-1-cyclobutylacetone is an organic compound with the molecular formula C7H13NO It is characterized by a cyclobutyl ring attached to an acetone moiety, with an amino group at the alpha position

Preparation Methods

The synthesis of 1-Amino-1-cyclobutylacetone can be achieved through several routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.

Chemical Reactions Analysis

1-Amino-1-cyclobutylacetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-Amino-1-cyclobutylacetone exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclobutyl ring provides conformational rigidity, which can enhance binding affinity and specificity .

Comparison with Similar Compounds

1-Amino-1-cyclobutylacetone can be compared with other similar compounds, such as 1-aminocyclopropanecarboxylic acid and its derivatives. These compounds share structural similarities but differ in their ring size and functional groups. The unique cyclobutyl ring in this compound provides distinct chemical properties and reactivity compared to cyclopropane-containing analogs .

Similar compounds include:

  • 1-Aminocyclopropanecarboxylic acid
  • Coronamic acid
  • Norcoronamic acid

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-amino-1-cyclobutylpropan-2-one

InChI

InChI=1S/C7H13NO/c1-5(9)7(8)6-3-2-4-6/h6-7H,2-4,8H2,1H3

InChI Key

MXCJVVFAZMKMRT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1CCC1)N

Origin of Product

United States

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